![molecular formula C18H29ClO2 B13770254 [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene CAS No. 66028-00-0](/img/structure/B13770254.png)
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is an organic compound with the molecular formula C18H29ClO2 It is known for its unique structure, which includes a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene typically involves the reaction of 2-(2-chloroethoxy)ethanol with bis(2-methylpropyl)benzene in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- [2-(2-Chloroethoxy)ethoxy]benzene
- Bis(2-methylpropyl)benzene
- [2-(2-Chloroethoxy)ethoxy]ethylbenzene
Uniqueness
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
特性
CAS番号 |
66028-00-0 |
|---|---|
分子式 |
C18H29ClO2 |
分子量 |
312.9 g/mol |
IUPAC名 |
1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene |
InChI |
InChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3 |
InChIキー |
GGRIASCZKHAHMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


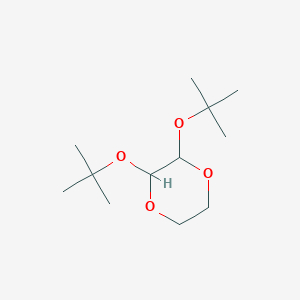

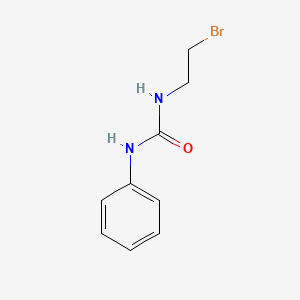
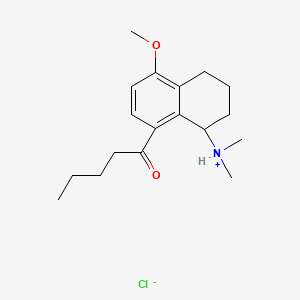
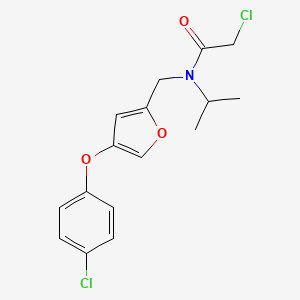
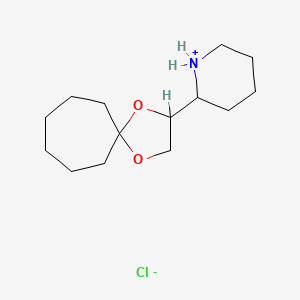
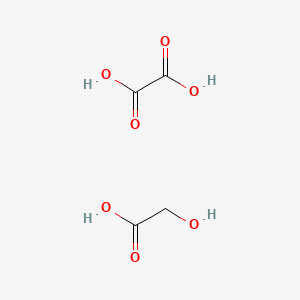
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
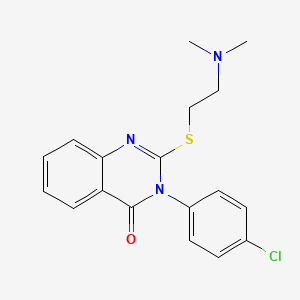
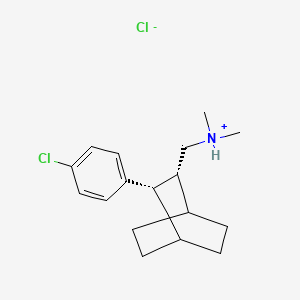
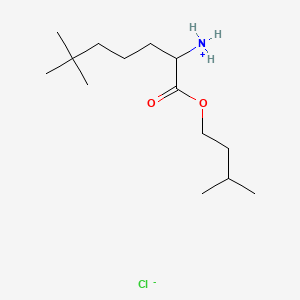
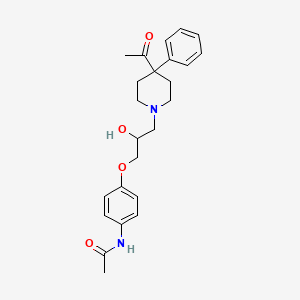

![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
